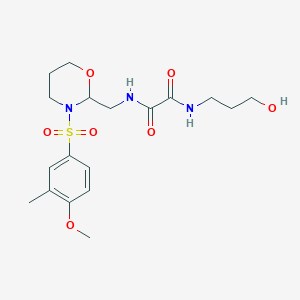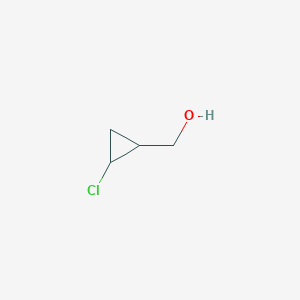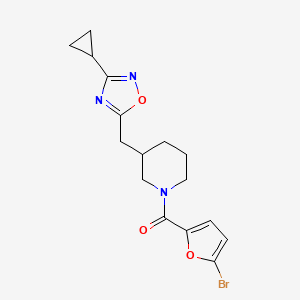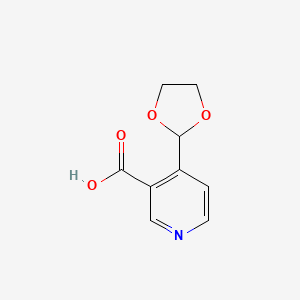![molecular formula C17H16F3N3O3 B2939937 (4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone CAS No. 2034606-49-8](/img/structure/B2939937.png)
(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide range of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The isoxazole ring, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions, is a key structural feature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research in medicinal chemistry has led to the synthesis of novel derivatives involving (4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl) structures, aiming at exploring their biological activities and potential therapeutic applications. For instance, studies have focused on synthesizing derivatives as sodium channel blockers and anticonvulsant agents, indicating the versatility of this chemical scaffold in drug design (S. Malik & S. Khan, 2014). Moreover, the synthesis and structural exploration of related heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been conducted to evaluate their antiproliferative activity, highlighting the importance of structural analysis in identifying bioactive compounds (S. Benaka Prasad et al., 2018).
Bioactivation Pathways and Mechanisms
Investigations into the bioactivation pathways of isoxazole rings, a core structure related to the compound of interest, have revealed insights into the metabolic transformations these compounds undergo in biological systems. A study elucidated a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes, demonstrating the intricate mechanisms through which these compounds are metabolized and their potential interactions with biological molecules (Jian Yu et al., 2011).
Antioxidant and Antimicrobial Activities
The search for new bioactive molecules has led to the synthesis of compounds based on the benzo[d]isoxazol scaffold, assessing their antioxidant and antimicrobial activities. This research demonstrates the potential of such compounds in addressing oxidative stress-related diseases and microbial infections, showcasing the broad applicability of these chemical structures in developing new therapeutic agents (F. Bassyouni et al., 2012).
Photochemical Properties
The photochemical properties of tetrazolones, closely related to the compound of interest, have been explored, revealing novel approaches to the synthesis of pyrimidinones. Such studies highlight the potential of using photochemical reactions in the synthesis of complex heterocyclic compounds, which could have various applications in medicinal chemistry and materials science (L. Frija et al., 2006).
Mécanisme D'action
Isoxazoles
Isoxazole is a class of organic compounds containing a five-membered heterocyclic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . Isoxazoles have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific activity can vary depending on the substitution of various groups on the isoxazole ring .
Orientations Futures
Isoxazole derivatives, including this compound, have immense potential for the development of clinically viable drugs due to their wide spectrum of biological activities . Future research could focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)13-6-3-7-14(21-13)25-10-8-23(9-10)16(24)15-11-4-1-2-5-12(11)26-22-15/h3,6-7,10H,1-2,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVLIENFCPNUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CC(C3)OC4=CC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2939859.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)
![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2939869.png)
![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2939870.png)

![N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B2939872.png)

![4-Chloropyrido[3,2-d]pyrimidine HCl](/img/structure/B2939876.png)